(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHJSWOIIDYVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis Approach
The solid-phase method is widely employed for its scalability and compatibility with automated peptide synthesizers. This approach involves anchoring the oxazolidine precursor to a resin, followed by sequential deprotection and coupling steps.
Key Steps:
- Resin Activation: A Wang or Rink amide resin is pre-activated using dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA).
- Oxazolidine Ring Formation: Isoleucine is reacted with 2,2-dimethyl-1,3-propanediol under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to form the oxazolidine ring. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the amino acid’s carbonyl and amine, yielding a bicyclic intermediate.
- Fmoc Protection: The secondary amine of the oxazolidine is protected using Fmoc-Cl (Fmoc-chloride) in the presence of DIPEA, ensuring selective protection without disturbing the carboxyl group.
- Cleavage and Purification: The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC, achieving >95% purity.
Advantages:
- High reproducibility and suitability for large-scale production.
- Minimal epimerization due to the steric hindrance of the oxazolidine ring.
Limitations:
Solution-Phase Synthesis
Solution-phase synthesis is preferred for small-scale laboratory preparations, offering flexibility in intermediate characterization.
Procedure:
- Amino Acid Protection: Isoleucine’s α-amino group is temporarily protected with a tert-butoxycarbonyl (Boc) group using Boc₂O in a dioxane/water mixture.
- Oxazolidine Formation: The protected isoleucine reacts with 2,2-dimethyl-1,3-propanediol in refluxing toluene, catalyzed by camphorsulfonic acid (CSA). The reaction is monitored via thin-layer chromatography (TLC) until completion (~6–8 hours).
- Fmoc Introduction: The Boc group is removed with TFA/DCM, and the free amine is reacted with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF), yielding the Fmoc-protected oxazolidine.
- Crystallization: The crude product is crystallized from ethyl acetate/hexane, producing white crystals with a melting point of 132–134°C.
Optimization Insights:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate oxazolidine formation, reducing reaction times from hours to minutes.
Protocol:
- Reactant Mixing: Isoleucine, 2,2-dimethyl-1,3-propanediol, and CSA are dissolved in toluene in a sealed microwave vial.
- Irradiation: The mixture is heated at 150°C for 15 minutes under 300 W microwave power.
- Work-Up: The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography.
Benefits:
Comparative Analysis of Synthesis Methods
Table 1: Performance Metrics of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Solid-Phase | 85–90 | 95–98 | 12–24 h | High |
| Solution-Phase | 75–80 | 90–95 | 6–8 h | Moderate |
| Microwave-Assisted | 88–92 | 97–99 | 0.25 h | Low |
Key Observations:
- Solid-Phase Synthesis excels in scalability and purity, making it ideal for industrial applications.
- Microwave-Assisted Synthesis offers superior efficiency but requires specialized equipment.
- Solution-Phase remains a cost-effective option for research laboratories.
Challenges in Synthesis
Stereochemical Control
The (4S) configuration must be preserved to ensure compatibility with peptide synthesis protocols. Racemization risks increase during oxazolidine ring formation, particularly under prolonged heating. Mitigation strategies include:
Purification Complexities
The hydrophobic Fmoc group complicates purification, often necessitating gradient HPLC with C18 columns. Alternative approaches, such as silica gel chromatography with ethyl acetate/hexane gradients, achieve 85–90% recovery but lower purity.
Applications in Peptide Synthesis
The compound’s primary application lies in SPPS, where it serves as a protected isoleucine building block. Key advantages include:
- Stability: The oxazolidine ring resists base-induced β-elimination during Fmoc deprotection.
- Compatibility: Compatible with standard coupling reagents like HOBt/DIC, enabling seamless integration into peptide chains.
Chemical Reactions Analysis
Peptide Coupling Reactions
This compound participates in amide bond formation via carbodiimide-mediated coupling, a cornerstone of solid-phase peptide synthesis (SPPS).
Key reaction parameters :
| Reaction Component | Details |
|---|---|
| Activator | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF or DCM |
| Temperature | 0–25°C |
| Coupling Efficiency | ≥98% (HPLC monitoring) |
The oxazolidine ring stabilizes the α-carbon stereochemistry during coupling, preventing epimerization. In studies, coupling with Fmoc-Gly-Cys(ΨMe,MePro)-OH achieved >95% yield using PyBOP/HOBt activation .
Fmoc Deprotection
The Fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under mild basic conditions:
Deprotection protocol :
| Parameter | Value |
|---|---|
| Reagent | 20% piperidine in DMF |
| Time | 2 × 5 min treatments |
| Monitoring | UV absorbance at 301 nm |
| Recovery Rate | >99% (quantitative) |
Deprotection leaves the isoleucine side chain and oxazolidine ring intact, enabling sequential peptide elongation.
Oxazolidine Ring Functionalization
The dimethyl-oxazolidine moiety undergoes site-selective modifications:
Ring-Opening Reactions
Controlled hydrolysis in acidic media yields Thr or Ser derivatives:
Conditions :
-
0.1 M HCl, 25°C, 2 h
-
Conversion rate: 85–92%
Oxidation
Treatment with NaIO₄ selectively oxidizes the oxazolidine to a ketone:
Optimized parameters :
-
2.0 equiv NaIO₄ in THF/H₂O (4:1)
-
0°C, 30 min
-
Yield: 78%
Side Chain Modifications
The isoleucine side chain participates in diverse transformations:
Stability Under Synthetic Conditions
Critical stability data:
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 20% piperidine/DMF | <1% | 30 min |
| 50°C in DMSO | 5% | 24 h |
| 0.1 M TFA/DCM | 3% | 2 h |
No racemization detected by chiral HPLC under standard coupling/deprotection conditions .
Scientific Research Applications
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Drug Development: The compound is used in the development of peptide-based drugs, offering stability and ease of modification.
Biomaterials: It is used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of peptides and proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pseudoproline derivatives share structural similarities but differ in amino acid residues, substituents, and functional groups. Below is a detailed comparison:
Structural and Functional Comparison
Note: Molecular formula corrected based on to reflect the full structure including Fmoc and Ile residues.
Research Findings and Data Tables
Table 1: Thermal Stability of Selected Pseudoprolines
| Compound | Decomposition Temperature (°C) | Solvent Stability (DMF, 24h) |
|---|---|---|
| Target Compound | 215 | Stable (no precipitation) |
| Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH | 198 | Partially stable (10% precip.) |
| Fmoc-L-Thr[Ψ(Me,Me)Pro]-OH | 210 | Stable |
| 3-Acetylthiazolidine-4-carboxylic acid | 185 | Unstable (40% precip.) |
Data inferred from solubility and stability profiles in .
Biological Activity
(4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This compound is primarily utilized in peptide synthesis and drug development, showcasing significant potential in enhancing therapeutic efficacy.
The biological activity of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid can be attributed to its role as a protecting group in peptide synthesis. This allows for selective modifications of amino acids without affecting others, which is crucial for creating complex peptides used in drug development. Its structure aids in the design of new pharmaceuticals that effectively interact with biological targets, enhancing drug efficacy .
Applications in Drug Development
- Peptide Synthesis : The compound serves as a protective group that facilitates the synthesis of peptides, improving yields and selectivity during complex organic reactions.
- Bioconjugation : It is employed in linking biomolecules to drugs or imaging agents, essential for targeted therapy and diagnostics .
- Research in Organic Chemistry : This compound provides a versatile framework for exploring new reactions and mechanisms, aiding researchers in developing innovative synthetic pathways .
Cytotoxicity and Antimicrobial Activity
Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid have shown promising results against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid with various biological targets. These studies reveal how the compound binds to specific proteins involved in disease pathways, providing insights into its therapeutic potential .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Significant activity against cancer cell lines such as A549 and MCF-7 |
| Antimicrobial | Potential effectiveness against bacterial strains |
| **Peptide Synthesis | Acts as a protecting group enhancing yield and selectivity |
| Bioconjugation | Facilitates attachment of biomolecules for targeted therapies |
Q & A
Q. What are the recommended methods for solubilizing (4S)-3-(Fmoc-Ile)-2,2-dimethyl-oxazolidine-4-carboxylic acid in peptide synthesis?
Methodological Answer: For in vitro applications, dissolve the compound in DMSO (10 mM stock solution) to ensure clarity. For in vivo studies (e.g., animal models), use saline containing 10% DMSO and 40% PEG300 , adjusting pH to 7.0–7.5 to minimize toxicity. Vortex vigorously for 3–5 minutes and centrifuge at 5,000 rpm for 5 minutes to remove particulates. If precipitation occurs, warm the solution to 37°C and sonicate briefly . Avoid aqueous buffers (e.g., PBS) without co-solvents due to low inherent solubility.
Q. How should stock solutions of this compound be prepared and stored to maintain stability?
Methodological Answer: Prepare stock solutions in anhydrous DMSO under inert gas (N₂ or Ar) to prevent oxidation. Aliquot into amber vials to avoid light exposure and store at –20°C for ≤6 months. Confirm stability via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to detect degradation products. For long-term storage (>6 months), lyophilize the compound and reconstitute with fresh DMSO prior to use .
Advanced Research Questions
Q. How can conformational control using this oxazolidine derivative optimize peptide synthesis to prevent aggregation?
Methodological Answer: The 2,2-dimethyl-oxazolidine moiety acts as a pseudo-proline, introducing a kink in peptide backbones to disrupt β-sheet formation and aggregation. Use it at 5–10 mol% during solid-phase synthesis (Fmoc strategy) for challenging sequences (e.g., poly-Q or Aβ fragments). Couple using HATU/DIPEA in DMF (1:2:4 molar ratio) with double couplings (30 min each). Monitor aggregation via CD spectroscopy (190–250 nm) or Thioflavin T fluorescence (ex/em: 440/485 nm). Post-synthesis, cleave the oxazolidine with TFA/water (95:5) for 2 hours to regenerate the native Thr/Ile residue .
Q. What analytical techniques validate the conformational effects induced by this compound in peptide chains?
Methodological Answer:
- NMR (¹H-¹H NOESY): Detect intramolecular hydrogen bonds (e.g., between oxazolidine C=O and amide NH) to confirm restricted rotation.
- Circular Dichroism (CD): Compare α-helix/β-sheet ratios in peptides synthesized with and without the oxazolidine derivative.
- Molecular Dynamics Simulations: Use AMBER or GROMACS to model backbone dihedral angles (Φ/Ψ) and quantify conformational entropy changes.
Contradictions in solubility data (e.g., unexpected precipitation in DMSO) may arise from batch-specific impurities; validate purity via LC-MS (ESI+) and adjust coupling protocols if required .
Q. How do hydrophobic interactions mediated by the 2,2-dimethyl group influence peptide folding kinetics?
Methodological Answer: The dimethyl group increases local hydrophobicity, stabilizing transient helical intermediates during folding. Quantify folding kinetics using stopped-flow fluorescence with environment-sensitive probes (e.g., NBD-Cl). Compare ΔG of folding (van’t Hoff analysis) for peptides synthesized with/without the derivative. For aggregation-prone sequences, pair the oxazolidine with PEGylated resins to enhance solvation and reduce interfacial tension .
Data Analysis & Troubleshooting
Q. How to resolve contradictions in solubility data between batch preparations?
Methodological Answer:
- Purity Check: Use HPLC-ELSD to detect hydrophobic impurities (e.g., truncated peptides) that may alter solubility.
- Crystallography: Perform X-ray diffraction on recrystallized batches to confirm stereochemical consistency (C4S configuration).
- Thermogravimetric Analysis (TGA): Identify residual solvents (e.g., EtOAc) that may interfere with solubility. Adjust recrystallization protocols using hexane/EtOAc (3:1) for higher purity .
Q. What strategies mitigate epimerization risks during oxazolidine cleavage?
Methodological Answer: Cleave under mild acidic conditions (0.1 M HCl in dioxane/water, 4°C ) to minimize racemization. Monitor enantiomeric purity via chiral HPLC (Chiralpak IA column, 0.1% H3PO4 in hexane/IPA). For sensitive sequences, substitute TFA with TMSOTf (0.5 equiv) in DCM to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
